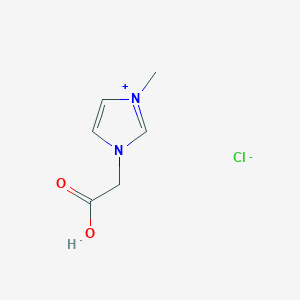
4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol (EIPT) is a small molecule compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of thiols, which are compounds containing a sulfur atom bonded to a hydrogen atom. EIPT has been studied for its ability to interact with proteins, making it a useful tool for research in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been studied for their antimicrobial properties. For instance, novel 1,2,4-triazoles were synthesized and found to exhibit moderate to good antimicrobial activity (Martin, 2020). Another study on fused 1,2,4-triazoles reported interesting antibacterial and antifungal activity compared to reference standards (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).
Antioxidant and Protective Effects
A series of 1,2,4-triazole derivatives were investigated for their potential in preventing ethanol-induced oxidative stress in mice, showing effectiveness in ameliorating peroxidative injury in liver and brain tissues (Aktay, Tozkoparan, & Ertan, 2005).
Synthesis and Characterization of Novel Compounds
The synthesis of new 1,2,4-triazoles and their characterization through various spectroscopic techniques have been widely researched. These studies contribute to understanding the chemical properties and potential applications of these compounds (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Antitumor Activity
Certain 1,2,4-triazole derivatives have been synthesized and studied for their antitumor properties, indicating potential in the field of cancer treatment (Ovsepyan, Dilanyan, Arsenyan, Muradyan, Minasyan, & Melik-Ohanjanyan, 2018).
Photophysical and Electronic Properties
Studies have also explored the photophysical, electronic, and nonlinear optical properties of 1,2,4-triazole derivatives, which could have implications in material science and photonics (Nadeem, Yunus, Bhatti, Ayub, Mehmood, & Saif, 2017).
Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of 1,2,4-triazoles have been conducted, exploring their potential as urease inhibitors and anti-proliferative agents (Ali, Siddiqui, Abbasi, Aziz-Ur-Rehman, Ali Shah, Mohammed Khan, Saleem, Manzoor, Ashraf, & Zia-Ur-Rehman, 2022).
Propiedades
IUPAC Name |
4-ethyl-3-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-4-16-12(14-15-13(16)17)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNADHHDEAPRXAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396796 |
Source


|
| Record name | 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
669729-27-5 |
Source


|
| Record name | 4-Ethyl-2,4-dihydro-5-[4-(1-methylethyl)phenyl]-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669729-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[(3,5-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1366387.png)

![8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1366391.png)
![N-[1-(Azidomethyl)-2-methylpropyl]-2-nitrobenzenesulfonamide](/img/structure/B1366393.png)



![1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1366405.png)


